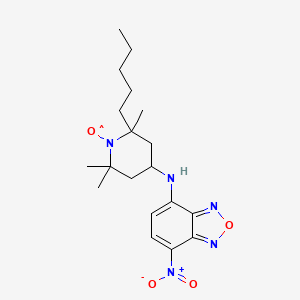

NBD-Pen

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H28N5O4 |

|---|---|

Molecular Weight |

390.5 g/mol |

InChI |

InChI=1S/C19H28N5O4/c1-5-6-7-10-19(4)12-13(11-18(2,3)24(19)27)20-14-8-9-15(23(25)26)17-16(14)21-28-22-17/h8-9,13,20H,5-7,10-12H2,1-4H3 |

InChI Key |

VSTUKLJBZYNKPA-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1(CC(CC(N1[O])(C)C)NC2=CC=C(C3=NON=C23)[N+](=O)[O-])C |

Origin of Product |

United States |

Foundational & Exploratory

The Inner Workings of NBD-Pen: A Technical Guide to its "Turn-On" Fluorescence Mechanism for Lipid Radical Detection

For Immediate Release

This technical guide provides an in-depth exploration of the fluorescence mechanism of NBD-Pen, a highly selective "turn-on" probe for the detection of lipid radicals. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles of this compound's function, from its chemical structure to its application in cellular imaging. We will delve into the intramolecular quenching and subsequent fluorescence activation upon reaction with lipid radicals, supported by detailed experimental protocols and a comprehensive summary of its photophysical properties.

Core Mechanism: From Quenched State to Bright Fluorescence

This compound, chemically known as 2,2,6-trimethyl-4-(4-nitrobenzo[1][2][3]oxadiazol-7-ylamino)-6-pentylpiperidine-1-oxyl, is ingeniously designed to remain in a non-fluorescent or "quenched" state in its native form.[2][4] This fluorescence quenching is attributed to the presence of a nitroxide radical moiety on the piperidine (B6355638) ring.[3] The unpaired electron of the nitroxide radical interacts with the excited state of the 7-nitrobenzo[c][1][2][3]oxadiazol (NBD) fluorophore, leading to efficient non-radiative decay and thus, minimal fluorescence emission.

The "turn-on" mechanism is triggered by the specific reaction of this compound with lipid radicals (L•). This reaction involves a radical-radical coupling, where the nitroxide radical of this compound covalently binds with a lipid radical to form a stable alkoxyamine adduct (N-O-L).[5] This covalent bond formation eliminates the unpaired electron on the nitroxide, thereby disrupting the intramolecular quenching process.[3] Consequently, upon excitation, the NBD fluorophore can now return to its ground state via radiative decay, resulting in a significant increase in fluorescence intensity.[2][4]

Selectivity Profile

A key advantage of this compound is its high selectivity for lipid radicals over other reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂⁻), and hydroxyl radicals (•OH).[4] This selectivity is largely attributed to the sterically hindered environment around the nitroxide radical, conferred by the bulky 2,2,6,6-tetramethylpiperidine (B32323) structure. This structural feature prevents the reaction with smaller ROS and biomolecules like thiols, ensuring that the fluorescence signal is specifically indicative of the presence of lipid radicals.

Photophysical Properties

The photophysical characteristics of this compound and its fluorescent adduct are crucial for its application in fluorescence microscopy and spectroscopy. While specific quantitative data for the this compound-lipid adduct is not extensively reported in the literature, the general properties are summarized below.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~470 nm | [1][2][4] |

| Emission Maximum (λem) | ~530 nm | [1][2][4] |

| Quantum Yield (Φ) of Adduct | Data not available for this compound adduct. For comparison, NBD-amine adducts in aqueous solution have reported quantum yields in the range of 0.04. | |

| Fluorescence Lifetime (τ) of Adduct | Data not available for this compound adduct. NBD-labeled lipids in bilayer membranes show lifetimes that are sensitive to the local environment. | |

| Fluorescence Enhancement | Significant "turn-on" response with a strong enhancement of the fluorescence signal upon reaction with lipid radicals. | [2][4] |

Experimental Protocols

The following protocols provide a general framework for the use of this compound in cell-based assays to detect lipid peroxidation.

Reagent Preparation

-

This compound Stock Solution: Prepare a stock solution of this compound in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695). A typical concentration for the stock solution is 1-10 mM. Store the stock solution at -20°C or -80°C, protected from light.

-

Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentration (typically 1-10 µM) in a suitable buffer or cell culture medium. It is recommended to prepare the working solution fresh for each experiment.

In Vitro Assay for Lipid Radical Detection

This protocol describes a cell-free assay to detect lipid radicals generated, for example, by lipoxygenase.

-

Prepare Lipid Emulsion: Prepare a lipid emulsion (e.g., 500 µM linoleic acid) in an appropriate buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4) containing a small percentage of ethanol (e.g., 0.5%) to aid solubility.

-

Add this compound: Add the this compound working solution to the lipid emulsion to a final concentration of approximately 5 µM.

-

Initiate Lipid Peroxidation: Induce lipid peroxidation by adding an initiator, such as lipoxygenase.

-

Measure Fluorescence: Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~470 nm and an emission wavelength of ~530 nm using a fluorometer. An increase in fluorescence intensity over time indicates the generation of lipid radicals.

References

NBD-Pen: A Technical Guide to the Principle and Application in Lipid Radical Detection

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid peroxidation, a complex chain reaction initiated by the attack of free radicals on polyunsaturated fatty acids, is a fundamental process implicated in a wide range of physiological and pathological conditions. The transient and highly reactive nature of the intermediary lipid radicals has historically posed a significant challenge to their direct detection and quantification. The development of NBD-Pen, a novel fluorescent probe, represents a significant advancement in the study of lipid peroxidation.[1][2] This technical guide provides an in-depth overview of the core principles of this compound for the detection of lipid radicals, detailed experimental protocols, and a summary of its key characteristics.

Core Principle of this compound

This compound, chemically known as 2,2,6-trimethyl-4-(4-nitrobenzo[2][3][4]oxadiazol-7-ylamino)-6-pentylpiperidine-1-oxyl, is the first fluorescent probe designed for the highly selective and sensitive detection of lipid radicals.[1][3] Its mechanism of action is based on a "turn-on" fluorescence principle.[4][5] The NBD (nitrobenzoxadiazole) fluorophore in the this compound molecule is initially in a quenched state due to the presence of a nitroxide radical moiety.[6] Upon direct reaction with a lipid radical, the nitroxide radical is scavenged, leading to a significant increase in the fluorescence intensity of the NBD group.[6][7] This process allows for the direct visualization and quantification of lipid radical generation in various biological systems.[1][5]

A key advantage of this compound is its high selectivity for lipid-derived radicals over other reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), hypochlorite (B82951) (ClO⁻), superoxide (B77818) (O₂⁻•), and hydroxyl radicals (•OH).[3][4] This specificity is crucial for accurately discerning the role of lipid peroxidation in complex biological environments.

Quantitative Data Summary

The following table summarizes the key quantitative parameters of the this compound fluorescent probe based on available data.

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | ~470 nm | [3][4] |

| Emission Wavelength (λem) | ~530 nm | [3][4] |

| Second-order reaction rate constant with carbon-centered radicals | 10⁸ to 10⁹ M⁻¹s⁻¹ | [8] |

| Purity | ≥95% (mixture of isomers) | [4] |

| Molecular Weight | 390.46 g/mol | [3] |

Experimental Protocols

Detailed methodologies for the application of this compound in various experimental settings are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and cell types.

In Vitro Lipid Radical Detection (e.g., in LDL solution)

Objective: To detect lipid radicals generated in a solution of low-density lipoprotein (LDL).

Materials:

-

This compound

-

Low-density lipoprotein (LDL)

-

Hemin (B1673052) (or another lipid peroxidation initiator)

-

Phosphate (B84403) buffer (100 mM)

-

Ethanol

-

Acetonitrile

-

Fluorometer or fluorescence plate reader

-

ESR spectrometer (for validation)

Protocol:

-

Prepare a 500 μM lipid emulsion by suspending LDL in 100 mM phosphate buffer containing 0.5% ethanol.[3]

-

Prepare a working solution of this compound (e.g., 5 μM) in phosphate buffer containing 0.5% acetonitrile.[3]

-

In a suitable reaction vessel, mix the lipid emulsion with the this compound working solution.[3]

-

Initiate lipid peroxidation by adding hemin to the mixture at the desired concentration (e.g., 0-3 μM).[3]

-

Incubate the reaction mixture for a specified time (e.g., 0-60 minutes).[3]

-

Measure the fluorescence intensity at λex = 470 nm and λem = 530 nm.[3]

-

(Optional) Simultaneously monitor the reaction using an ESR spectrometer to confirm the presence of lipid radicals.[3]

In Cellulo Lipid Radical Detection (Live Cell Imaging)

Objective: To visualize intracellular lipid radical production in living cells.

Materials:

-

Cultured cells (e.g., Hepa1-6 cells)

-

This compound

-

Cell culture medium (phenol red-free)

-

Fetal Bovine Serum (FBS)

-

Phosphate Buffered Saline (PBS)

-

Lipid peroxidation inducer (e.g., diethylnitrosamine - DEN)

-

Confocal laser-scanning microscope

Protocol:

-

Seed cells in a suitable imaging dish or plate and culture until they reach the desired confluency.

-

Discard the cell culture medium and wash the cells three times with PBS.[3]

-

Replace the PBS with phenol (B47542) red-free culture medium supplemented with 10% FBS.[3]

-

Add this compound to the culture medium at a final concentration of 1 μM and incubate for 10 minutes at 37°C.[3]

-

Induce lipid peroxidation by adding the inducer (e.g., 30 mM DEN) to the medium.[3]

-

Immediately begin fluorescence imaging using a confocal microscope.[3]

-

Acquire images at an excitation wavelength of 458 nm and an emission range of 490-674 nm.[3]

In Vivo Lipid Radical Detection (Animal Models)

Objective: To detect lipid radical generation in a living animal model.

Materials:

-

Animal model (e.g., rat or mouse)

-

This compound

-

Lipid peroxidation inducer (e.g., DEN or iron dextran)

-

Intravenous (i.v.) or intraperitoneal (i.p.) injection supplies

-

Tissue homogenization equipment

-

Fluorometer or fluorescence imaging system for tissues

Protocol:

-

Induce lipid peroxidation in the animal model according to the specific disease model (e.g., administer DEN or iron dextran).[3]

-

Administer this compound to the animal via intravenous injection (e.g., 2 mM).[3]

-

At various time points after administration (e.g., 1-24 hours), collect blood samples and/or harvest tissues of interest (e.g., liver).[3]

-

For blood samples, separate the plasma.

-

For tissues, homogenize the tissue in an appropriate buffer.

-

Measure the fluorescence intensity of the plasma or tissue homogenate at λex = 470 nm and λem = 530 nm.[3]

Visualizations

This compound Mechanism of Action

Caption: Reaction mechanism of this compound with a lipid radical.

Experimental Workflow for In Cellulo Detection

Caption: Workflow for detecting lipid radicals in live cells.

Signaling Pathway of Lipid Peroxidation Initiation

Caption: Initiation and propagation of lipid peroxidation.

Conclusion

This compound has emerged as a powerful and specific tool for the direct detection of lipid radicals, providing researchers with a means to investigate the intricate role of lipid peroxidation in health and disease.[1][5] Its "turn-on" fluorescent properties and high selectivity offer significant advantages over traditional methods.[3][4] The experimental protocols outlined in this guide provide a foundation for the successful application of this compound in a variety of research contexts, from in vitro biochemical assays to in vivo disease models. The continued use and development of such probes will undoubtedly contribute to a deeper understanding of the mechanisms of oxidative stress and the development of novel therapeutic strategies.

References

- 1. Fluorescence probes to detect lipid-derived radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. medkoo.com [medkoo.com]

- 6. Novel reseach tools for Lipid peroxidation (LPO) | LipiRADICAL™ Green / OH-Pen | フナコシ [funakoshi.co.jp]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

NBD-Pen Probe: A Technical Guide to its Structure, Properties, and Applications in Detecting Lipid Radicals

For Researchers, Scientists, and Drug Development Professionals

Abstract

The NBD-Pen probe is a powerful "turn-on" fluorescent tool designed for the specific and sensitive detection of lipid radicals, key initiators in the damaging process of lipid peroxidation. This technical guide provides an in-depth overview of the this compound probe, covering its core structure, photophysical properties, and the mechanism of action behind its fluorescence activation. Detailed experimental protocols for its application in both in vitro and in vivo systems are provided, alongside a comprehensive summary of its quantitative properties. This document aims to equip researchers with the necessary information to effectively utilize the this compound probe in studies related to oxidative stress, cellular damage, and the development of novel therapeutics targeting lipid peroxidation pathways.

Introduction

Lipid peroxidation, a chain reaction of oxidative degradation of lipids, is implicated in a wide range of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. The process is initiated by the formation of lipid radicals, highly reactive and short-lived species that are challenging to detect directly. The this compound probe, a fluorescent sensor, addresses this challenge by providing a highly selective and sensitive method for the detection of these transient radicals in complex biological systems.[1][2] Its "turn-on" fluorescence mechanism, where the probe's fluorescence is significantly enhanced upon reaction with lipid radicals, offers a high signal-to-noise ratio, making it an invaluable tool for researchers in the field.[3]

Structure and Physicochemical Properties

The this compound probe, chemically known as 2,2,6-trimethyl-4-((7-nitrobenzo[c][1][4][5]oxadiazol-4-yl)amino)-6-pentylpiperidin-1-yloxyl, possesses a unique molecular architecture that combines a lipid radical-scavenging nitroxide moiety with a fluorescence-reporting NBD (7-nitrobenz-2-oxa-1,3-diazole) group.[1]

| Property | Value | Reference |

| Chemical Formula | C₁₉H₂₈N₅O₄ | [6] |

| Molecular Weight | 390.46 g/mol | [4] |

| Appearance | Orange to red solid | [4] |

| Solubility | Soluble in DMSO and Methanol | [4][6] |

| Storage | -20°C, protect from light | [4] |

| Excitation Maximum (λex) | ~470 nm | [4] |

| Emission Maximum (λem) | ~530 nm | [4] |

| Quantum Yield (Φ) | 0.88 | [7] |

| Molar Extinction Coefficient (ε) | Not explicitly found for this compound. NBD-PE, a similar structure, has an ε of 22,000 M⁻¹cm⁻¹. | [5][8] |

Mechanism of Action and Selectivity

The this compound probe operates on a "turn-on" fluorescence mechanism. In its native state, the fluorescence of the NBD fluorophore is quenched by the adjacent nitroxide radical moiety through an intramolecular radical-radical interaction.[3] Upon encountering a lipid radical (L•), a radical-radical coupling reaction occurs, forming a stable, non-radical adduct. This reaction disrupts the quenching mechanism, leading to a significant increase in the fluorescence intensity of the NBD group.[3]

Figure 1: Simplified signaling pathway of this compound activation.

A key advantage of the this compound probe is its high selectivity for lipid radicals over other reactive oxygen species (ROS) and reactive nitrogen species (RNS) commonly found in biological systems. It shows minimal fluorescence response to species such as hydrogen peroxide (H₂O₂), superoxide (B77818) (O₂⁻), hydroxyl radical (•OH), and hypochlorite (B82951) (ClO⁻).[4] This high selectivity is crucial for accurately attributing the observed fluorescence signal to the presence of lipid radicals.

Experimental Protocols

Synthesis of this compound

In Vitro Detection of Lipid Radicals

This protocol describes the detection of lipid radicals in a cell-free system, for example, in a lipid emulsion.

Materials:

-

This compound probe

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)

-

Lipid substrate (e.g., linoleic acid, arachidonic acid)

-

Lipid radical initiator (e.g., lipoxygenase, hemin, or AAPH)

-

Fluorometer

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM. Store at -20°C, protected from light.[4]

-

Prepare a working solution of this compound: Dilute the stock solution in phosphate buffer to the desired final concentration (e.g., 5 µM).[4]

-

Prepare the lipid emulsion: Prepare a lipid emulsion (e.g., 500 µM) in phosphate buffer containing a small amount of ethanol (B145695) (e.g., 0.5%) to aid solubilization.[4]

-

Initiate the reaction: Mix the lipid emulsion with the this compound working solution. Add the lipid radical initiator to start the reaction.

-

Measure fluorescence: Immediately begin monitoring the fluorescence intensity using a fluorometer with excitation set to ~470 nm and emission to ~530 nm.[4] An increase in fluorescence intensity over time indicates the generation of lipid radicals.

Figure 2: Experimental workflow for in vitro detection of lipid radicals.

In Vivo Imaging of Lipid Radicals in Live Cells

This protocol provides a general guideline for imaging lipid radicals in cultured cells.

Materials:

-

This compound probe

-

Anhydrous DMSO

-

Cell culture medium (serum-free for dilution)

-

Phosphate-buffered saline (PBS)

-

Cultured cells

-

Confocal laser scanning microscope

Procedure:

-

Prepare a stock solution of this compound: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.[4]

-

Prepare a working solution of this compound: Dilute the stock solution in serum-free cell culture medium or PBS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for the specific cell type and experimental conditions.[4]

-

Cell treatment:

-

Culture cells to the desired confluency on a suitable imaging dish or plate.

-

Remove the culture medium and wash the cells with PBS.

-

Add the this compound working solution to the cells and incubate for 10-30 minutes at 37°C.[4]

-

If inducing lipid peroxidation, the inducing agent can be added simultaneously or after the probe loading.

-

-

Imaging:

-

Wash the cells with PBS to remove excess probe.

-

Add fresh culture medium or imaging buffer.

-

Image the cells using a confocal microscope with excitation at ~458 nm and emission detection between 490-674 nm.[4]

-

Figure 3: Experimental workflow for in vivo imaging of lipid radicals in cells.

In Vivo Imaging in Animal Models

Note: All animal experiments should be conducted in accordance with relevant institutional and national guidelines.

Materials:

-

This compound probe

-

Sterile vehicle for injection (e.g., saline with a co-solvent like DMSO)

-

Animal model of interest

-

In vivo imaging system

Procedure:

-

Prepare the this compound injection solution: Formulate the this compound probe in a sterile, biocompatible vehicle at the desired concentration (e.g., 2 mM).[4] The exact formulation will depend on the animal model and route of administration.

-

Administration: Administer the this compound solution to the animal via the desired route (e.g., intravenous injection).

-

Imaging: At various time points after administration, image the animal using an in vivo imaging system equipped with the appropriate excitation and emission filters for the NBD fluorophore. The timing of imaging should be optimized based on the expected kinetics of lipid radical formation in the model.

Applications in Research and Drug Development

The this compound probe has proven to be a valuable tool in various research areas:

-

Studying Oxidative Stress and Disease: this compound has been used to detect lipid radical generation in models of hepatocellular carcinoma and other oxidative diseases.[6]

-

Investigating Ferroptosis: The probe can be used to visualize the lipid peroxidation that is a hallmark of ferroptosis, a form of programmed cell death.[10]

-

Evaluating Antioxidant Efficacy: By measuring the reduction in this compound fluorescence, researchers can assess the ability of potential antioxidant compounds to scavenge lipid radicals.

-

Drug Discovery and Development: this compound can be employed in screening assays to identify compounds that inhibit lipid peroxidation, offering a platform for the development of new therapeutics for diseases associated with oxidative stress.

Conclusion

The this compound probe is a highly effective and selective tool for the detection of lipid radicals. Its "turn-on" fluorescence mechanism provides high sensitivity, making it suitable for a wide range of applications, from basic research into the mechanisms of oxidative stress to the screening of potential therapeutic agents. The detailed protocols and data presented in this guide are intended to facilitate the successful application of the this compound probe in diverse research settings.

References

- 1. Fluorescence probes to detect lipid-derived radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rndsystems.com [rndsystems.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. NBD-PE | Fluorescent Lipid Probes and Cell Membrane Stains | Tocris Bioscience [tocris.com]

- 9. Synthesis, Optical Properties, and Antiproliferative Evaluation of NBD-Triterpene Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

NBD-Pen: A Technical Guide to Studying Oxidative Stress in Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of NBD-Pen, a novel fluorescent probe for the detection of lipid radicals, and its application in the study of oxidative stress, particularly lipid peroxidation and ferroptosis. This document details the probe's mechanism of action, experimental protocols for its use in cellular assays, and its utility in both in vitro and in vivo models.

Introduction to this compound

This compound (2,2,6-trimethyl-4-(4-nitrobenzo[1][2][3]oxadiazol-7-ylamino)-6-pentylpiperidine-1-oxyl) is a highly sensitive and specific "turn-on" fluorescent probe designed to detect lipid-derived radicals.[4][5] Unlike many other fluorescent probes for reactive oxygen species (ROS), this compound exhibits high selectivity for lipid radicals over other species such as hydrogen peroxide (H₂O₂), hypochlorite (B82951) (ClO⁻), superoxide (B77818) (O₂⁻•), and hydroxyl radicals (•OH).[6] This specificity makes it an invaluable tool for investigating lipid peroxidation, a key event in cellular damage and various pathologies.[4][7][8]

The probe consists of a nitroxide radical moiety that acts as a lipid radical scavenger and a 7-nitrobenz-2-oxa-1,3-diazole (NBD) fluorophore.[4][9] In its native state, the fluorescence of the NBD group is quenched by the nitroxide radical. Upon reaction with a lipid radical, the quenching is relieved, resulting in a significant increase in fluorescence intensity.[9][10] This "turn-on" mechanism provides a high signal-to-noise ratio, enabling the direct detection of lipid radicals in living cells and in vivo.[4][6]

This compound has been successfully employed in studying various disease models, including hepatic carcinoma, and has been shown to not only detect but also mitigate oxidative stress by decreasing markers of inflammation and apoptosis.[4][5][6] Its utility extends to the investigation of ferroptosis, a form of iron-dependent regulated cell death characterized by extensive lipid peroxidation.[11]

Core Properties and Specifications

A summary of the key properties and specifications of this compound is provided in the table below for easy reference.

| Property | Value | Reference(s) |

| Full Chemical Name | 2,2,6-trimethyl-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-6-pentyl-1-piperidinyloxy | [12] |

| Molecular Formula | C₁₉H₂₈N₅O₄ | [12] |

| Molecular Weight | 392.48 g/mol | [12] |

| Excitation Maximum (λex) | ~470 nm | [6] |

| Emission Maximum (λem) | ~530 nm | [6] |

| Solubility | Soluble in DMSO and Methanol | [6] |

| Purity | ≥95% (mixture of isomers) | [12] |

| Storage | -20°C | [12] |

Mechanism of Action

The functionality of this compound as a turn-on fluorescent probe is predicated on a well-defined chemical reaction. The following diagram illustrates the mechanism of this compound activation upon interaction with a lipid radical.

Caption: Reaction mechanism of this compound with a lipid radical.

Experimental Protocols

This section provides detailed protocols for the use of this compound in common cellular assays. It is important to note that these are general guidelines, and optimization may be necessary for specific cell types and experimental conditions.

Reagent Preparation

This compound Stock Solution (10 mM):

-

Dissolve the required amount of this compound in anhydrous Dimethyl Sulfoxide (DMSO).[6]

-

Store the stock solution at -20°C, protected from light.

This compound Working Solution (1-10 µM):

-

On the day of the experiment, dilute the 10 mM stock solution in pre-warmed serum-free cell culture medium or Phosphate-Buffered Saline (PBS) to the desired final concentration.[6]

-

It is recommended to prepare the working solution fresh for each experiment.

Staining Protocol for Fluorescence Microscopy

This protocol is suitable for live-cell imaging of lipid peroxidation.

-

Cell Seeding: Seed cells in a suitable imaging dish (e.g., glass-bottom dish or chambered coverglass) and culture until they reach the desired confluency (typically 60-80%).

-

Induction of Oxidative Stress (Optional): If studying induced lipid peroxidation, treat the cells with an appropriate stimulus (e.g., RSL3, erastin, diethylnitrosamine (DEN)) for the desired duration before or during this compound staining.[6][11]

-

Cell Washing: Gently wash the cells twice with pre-warmed serum-free medium or PBS to remove any residual serum.[6]

-

This compound Staining: Add the this compound working solution (typically 1-2 µM) to the cells and incubate for 10-30 minutes at 37°C in a CO₂ incubator.[6][11]

-

Cell Washing: Wash the cells three times with pre-warmed PBS to remove any unbound probe.[6]

-

Imaging: Immediately image the cells using a fluorescence microscope equipped with a suitable filter set for NBD (e.g., excitation ~470 nm, emission ~530 nm).[6][10] For confocal microscopy, a 458 nm or 488 nm laser line can be used for excitation, and the emission can be collected in the range of 490-674 nm.[6][13]

Protocol for Flow Cytometry

This protocol allows for the quantitative analysis of lipid peroxidation in a cell population.

-

Cell Preparation: Prepare a single-cell suspension from your experimental samples (e.g., by trypsinization for adherent cells).

-

Cell Density: Adjust the cell density to approximately 1 x 10⁶ cells/mL in serum-free medium or PBS.

-

Induction of Oxidative Stress (Optional): Treat the cells with the desired stimulus as described in the microscopy protocol.

-

This compound Staining: Add the this compound working solution (typically 1-5 µM) to the cell suspension and incubate for 15-30 minutes at 37°C, protected from light.

-

Cell Washing: Wash the cells twice with PBS by centrifugation (e.g., 400 x g for 5 minutes) and resuspend the cell pellet in PBS.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with a blue laser (488 nm). Detect the this compound fluorescence in the green channel (e.g., FITC or GFP channel, ~530/30 nm bandpass filter).

-

Data Analysis: Quantify the mean fluorescence intensity (MFI) of the this compound signal in the cell population. An increase in MFI indicates a higher level of lipid peroxidation.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for the application of this compound in cellular and in vivo studies.

Table 1: Recommended Concentrations for In Vitro Studies

| Reagent | Cell Type | Concentration | Incubation Time | Purpose | Reference(s) |

| This compound | Hepa1-6 cells | 1 µM | 10-20 min | Visualization of intracellular lipid radicals | [6] |

| This compound | Calu-1 cells | 2 µM | 3 h (co-treatment) | Live-cell fluorescence imaging | [11] |

| This compound | Calu-1 cells | 10 µM | 20 min | MS peak area analysis of this compound radical adducts | [11] |

| Diethylnitrosamine (DEN) | Hepa1-6 cells | 30 mM | 20 min | Induction of lipid radicals | [6] |

| RSL3 | Calu-1 cells | 0.1 µM | 3 h (co-treatment) | Induction of ferroptosis | [11] |

| Liproxstatin-1 (Lip-1) | Calu-1 cells | 1 µM | 3 h (co-treatment) | Inhibition of ferroptosis | [11] |

Table 2: Instrument Settings for Fluorescence Detection

| Instrument | Excitation (λex) | Emission (λem) | Objective Lens | Reference(s) |

| Confocal Laser-Scanning Microscope | 458 nm | 490-674 nm | 40x or 63x | [6] |

| Fluorescence Microscope | ~470 nm (GFP filter) | ~530 nm | 100x oil immersion | [10] |

| Fluorescence Spectrometer | 470 nm | 530 nm | N/A | [6] |

Table 3: Parameters for In Vivo Studies

| Animal Model | This compound Dose | Administration Route | Time Point of Measurement | Purpose | Reference(s) |

| Rat model of hepatic carcinoma | 2 mM | Intravenous (i.v.) | 1-24 h after DEN administration | Detection of lipid radical generation | [6] |

| Iron-overloaded mouse model | 2 mM | Intravenous (i.v.) | 1-24 h after iron dextran (B179266) administration | Measurement of fluorescence intensity in LDL | [6] |

Visualization of Signaling Pathways

This compound is a powerful tool for investigating cellular signaling pathways involving lipid peroxidation. The following diagrams, generated using the DOT language, illustrate the key pathways of lipid peroxidation and ferroptosis.

Caption: Overview of the lipid peroxidation chain reaction.

Caption: Key components of the ferroptosis signaling pathway.

Conclusion

This compound represents a significant advancement in the study of oxidative stress, offering researchers a specific and sensitive tool to directly visualize and quantify lipid radicals in living systems. Its "turn-on" fluorescence mechanism provides a clear advantage over other ROS probes. The detailed protocols and quantitative data presented in this guide are intended to facilitate the successful application of this compound in a variety of experimental settings, from basic cell biology to preclinical drug development. The ability of this compound to elucidate the role of lipid peroxidation in complex signaling pathways, such as ferroptosis, underscores its importance in advancing our understanding of oxidative stress-related diseases and in the development of novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Signaling pathways and defense mechanisms of ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fluorescence probes to detect lipid-derived radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Lipid Peroxidation: Production, Metabolism, and Signaling Mechanisms of Malondialdehyde and 4-Hydroxy-2-Nonenal - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. antbioinc.com [antbioinc.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. medkoo.com [medkoo.com]

- 13. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

NBD-Pen: A Technical Guide to Its Selectivity for Radical Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of NBD-Pen (2,2,6-trimethyl-4-(4-nitrobenzo[1][2][3]oxadiazol-7-ylamino)-6-pentylpiperidine-1-oxyl), a state-of-the-art fluorescent probe renowned for its high sensitivity and selectivity in detecting lipid-derived radicals. Lipid radicals are pivotal initiators in the chain reaction of lipid peroxidation, a process implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The ability to accurately detect these transient species is crucial for understanding disease mechanisms and developing novel therapeutic interventions.

Mechanism of Action: A "Turn-On" Fluorescent Response

This compound operates on a "turn-on" fluorescence mechanism. In its native state, the probe is non-fluorescent due to intramolecular quenching by the nitroxide radical moiety. The nitroxide group is a potent radical scavenger. Upon reacting with a carbon-centered lipid radical (L•), the nitroxide is converted into a stable alkoxyamine adduct. This reaction eliminates the quenching effect, leading to a significant increase in fluorescence intensity.[2][4] This direct trapping mechanism provides a clear and specific signal for the presence of lipid radicals.

The excitation and emission maxima of the resulting fluorescent product are approximately 470 nm and 530 nm, respectively, falling within the green spectrum, which is well-suited for standard fluorescence microscopy and spectroscopy.[2][3]

Selectivity for Different Radical Species

A critical feature of any chemical probe is its selectivity for the target analyte over other potentially interfering species. This compound has been demonstrated to be highly selective for lipid-derived radicals over a range of other reactive oxygen species (ROS) and reactive nitrogen species (RNS) commonly found in biological systems.[2][3]

Data Presentation: Quantitative Selectivity of this compound

The following table summarizes the known selectivity profile of this compound based on available literature.

| Species | Chemical Formula | Reactivity with this compound | Fluorescence Response | Reference |

| Lipid Radicals (Alkyl, Peroxyl) | L•, LOO• | High | Strong "turn-on" fluorescence | [2][4][5] |

| Superoxide Anion | O₂⁻• | Low / Negligible | No significant fluorescence change | [2] |

| Hydroxyl Radical | •OH | Low / Negligible | No significant fluorescence change | [2] |

| Hydrogen Peroxide | H₂O₂ | Low / Negligible | No significant fluorescence change | [2] |

| Hypochlorite Anion | ClO⁻ | Low / Negligible | No significant fluorescence change | [2] |

| Peroxynitrite | ONOO⁻ | Data not available | Not reported in detail |

Note: While this compound shows high selectivity against common ROS, detailed quantitative studies on its direct reactivity with peroxynitrite (ONOO⁻) are not extensively available in the reviewed literature.

Experimental Protocols

This section provides detailed methodologies for the synthesis and application of this compound.

Synthesis of this compound

The definitive synthesis protocol for this compound is detailed in the supplementary materials of the primary publication by Yamada et al. (2016) in Nature Chemical Biology.[5] Researchers should refer to this source for precise, step-by-step instructions. The synthesis generally involves the coupling of a functionalized pentyl-piperidine-1-oxyl precursor with 4-chloro-7-nitrobenzo[1][2][3]oxadiazole (NBD-Cl).

In Vitro Detection of Lipid Radicals (Lipid Emulsion Assay)

This protocol is adapted for detecting lipid radicals in a cell-free system using a lipid emulsion.[2]

Materials:

-

This compound

-

100 mM Phosphate (B84403) Buffer (pH 7.4)

-

Ethanol

-

Lipid of interest (e.g., linoleic acid)

-

Lipoxygenase (LOX) or another radical initiator

-

Fluorometer/plate reader

-

ESR spectrometer (for parallel studies)

Procedure:

-

Prepare Lipid Emulsion: Prepare a 500 µM lipid emulsion in 100 mM phosphate buffer containing 0.5% ethanol.

-

Prepare Working Solution: Mix the lipid emulsion with 5 µM this compound in phosphate buffer. The final solution should contain 0.5% acetonitrile to ensure probe solubility.

-

Initiate Radical Generation: Add the desired concentration of LOX (or other radical initiator) to the mixture and incubate at a controlled temperature (e.g., 37°C).

-

Measure Fluorescence: Monitor the increase in fluorescence intensity using a fluorometer with excitation at ~470 nm and emission at ~530 nm.

-

(Optional) ESR Measurement: For confirmation of radical trapping, monitor the decay of the this compound nitroxide signal using an X-band ESR spectrometer.[2]

Detection of Intracellular Lipid Radicals (Cell-Based Assay)

This protocol outlines the use of this compound for fluorescence imaging of lipid radicals in living cells.[2]

Materials:

-

Cultured cells (adherent or suspension)

-

Appropriate cell culture medium (phenol red-free for imaging)

-

Phosphate-Buffered Saline (PBS)

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Radical-inducing agent (e.g., diethylnitrosamine (DEN), RSL3)

-

Confocal laser-scanning microscope

Procedure:

-

Cell Seeding: Seed cells on a suitable imaging plate or coverslip and allow them to adhere and grow to the desired confluency.

-

Cell Washing: Before staining, gently wash the cells three times with warm PBS or phenol (B47542) red-free medium.

-

Probe Loading: Add the radical-inducing agent to the cells, followed by 1 µM of this compound. Incubate for the desired time (e.g., 10-30 minutes) at 37°C in a humidified atmosphere with 5% CO₂.

-

Fluorescence Imaging: Immediately perform fluorescence imaging using a confocal microscope. Use an excitation wavelength of ~458 nm and collect emission between 490-600 nm.[2]

-

Image Analysis: Quantify the fluorescence intensity within the cells to determine the extent of lipid radical generation.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows related to this compound.

Signaling Pathway of Lipid Peroxidation and this compound Detection

References

Unveiling Lipid Peroxidation: A Technical Guide to the Turn-On Fluorescence Probe NBD-Pen

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the core principles and applications of NBD-Pen, a highly sensitive and selective turn-on fluorescent probe for the detection of lipid radicals. As a crucial initiator of lipid peroxidation, the direct detection of lipid radicals provides invaluable insights into the mechanisms of oxidative stress-related diseases and offers a powerful tool for the development of novel therapeutics.

Core Principles of this compound

This compound, chemically known as 2,2,6-trimethyl-4-(4-nitrobenzo[1][2][3]oxadiazol-7-ylamino)-6-pentylpiperidine-1-oxyl, is the first fluorescent probe designed for the direct detection of lipid radicals in living cells with high sensitivity and specificity.[2] Its innovative "turn-on" mechanism allows for a low background signal in its native state and a strong fluorescent signal upon reaction with lipid radicals.[4][5] This characteristic makes it an ideal tool for imaging and quantifying lipid radical generation in various biological systems.

The probe is highly selective for lipid-derived radicals over other reactive species commonly found in biological systems, such as hydrogen peroxide (H₂O₂), hypochlorite (B82951) (ClO⁻), superoxide (B77818) (O₂⁻•), and hydroxyl radicals (•OH).[1][4] This specificity is crucial for accurately attributing observed fluorescence to lipid peroxidation events.

Mechanism of Action

The functionality of this compound is based on a redox-based turn-on fluorescence mechanism.[5] The molecule contains a nitroxide radical moiety that acts as a fluorescence quencher. Upon reaction with a lipid radical, this quenching is relieved, leading to a significant increase in fluorescence intensity. This process is effectively a radical-trapping event, where this compound scavenges the lipid radical, resulting in a fluorescent product. This dual function as both a detector and a scavenger of lipid radicals also hints at its potential therapeutic applications.[2]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound:

| Property | Value | Reference(s) |

| Chemical Formula | C₁₉H₃₀N₅O₄ | [6] |

| Molecular Weight | 392.48 g/mol | [6] |

| CAS Number | 1955505-54-0 | [4][6] |

| Excitation Maximum (λex) | 470 nm | [1][4] |

| Emission Maximum (λem) | 530 nm | [1][4] |

| Purity | ≥95% (mixture of isomers) | [4] |

| Solubility | Soluble in Methanol and DMSO | [3][4] |

Signaling Pathway and Detection Mechanism

The following diagram illustrates the process of lipid peroxidation initiated by reactive oxygen species (ROS) and the subsequent detection by this compound.

Caption: Lipid peroxidation cascade and this compound's point of intervention.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are intended as a guide and may require optimization for specific experimental conditions.

In Vitro Detection of Lipid Radicals in a Lipid Emulsion

This protocol describes the detection of lipid radicals generated by lipoxygenase (LOX) in a lipid emulsion.

Materials:

-

This compound

-

100 mM Phosphate (B84403) buffer (pH 7.4)

-

Ethanol

-

Acetonitrile

-

Lipid (e.g., linoleic acid)

-

Lipoxygenase (LOX)

Procedure:

-

Prepare Lipid Emulsion: Prepare a 500 μM lipid emulsion in 100 mM phosphate buffer containing 0.5% ethanol.[1]

-

Prepare this compound Working Solution: Prepare a 5 μM this compound working solution in phosphate buffer containing 0.5% acetonitrile.[1]

-

Reaction Mixture: Mix the lipid emulsion with the this compound working solution.[1]

-

Initiate Reaction: Add LOX to the mixture at the desired concentration to initiate lipid radical formation.[1]

-

Incubation: Incubate the reaction mixture.

-

Measurements: Perform fluorescence emission measurements using a spectrofluorometer with excitation and emission wavelengths of 470 nm and 530 nm, respectively.[1] For parallel validation, Electron Spin Resonance (ESR) measurements can be conducted using an X-band ESR spectrometer.[1]

Caption: Workflow for in vitro detection of lipid radicals.

In Situ Detection of Intracellular Lipid Radicals in Living Cells

This protocol outlines the use of this compound for visualizing intracellular lipid radicals in cultured cells, for example, in Hepa1-6 cells treated with diethylnitrosamine (DEN) to induce oxidative stress.

Materials:

-

Hepa1-6 cells

-

Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS

-

Phosphate-buffered saline (PBS)

-

This compound

-

Diethylnitrosamine (DEN)

-

Hoechst 33342 (for nuclear counterstaining)

-

Confocal laser-scanning microscope

Procedure:

-

Cell Culture: Culture Hepa1-6 cells in a suitable medium until they reach the desired confluency.[3]

-

Cell Washing: Discard the culture medium and rinse the cells three times with PBS and then with phenol (B47542) red-free culture medium containing 10% FBS.[1]

-

This compound Loading: Add 1 μM of this compound to the cells and incubate for 10 minutes at 37°C in a humidified atmosphere of 5% CO₂.[1]

-

Induction of Oxidative Stress: Add 30 mM of DEN to the cells.[1]

-

Fluorescence Imaging: Immediately perform fluorescence imaging using a confocal laser-scanning microscope.[1] Use an excitation wavelength of 458 nm and collect emission between 490-674 nm for this compound.[1]

-

Nuclear Staining (Optional): For co-localization, Hoechst 33342 (1 μM) can be added and incubated for 1 hour prior to washing.[1] Use an excitation of 405 nm and collect emission between 410-505 nm.[1]

Caption: Workflow for imaging intracellular lipid radicals.

In Vivo Detection of Lipid Radicals in an Animal Model

This protocol provides a general guideline for the in vivo application of this compound in a rat model of hepatic carcinoma induced by DEN.

Materials:

-

Rat model of DEN-induced hepatic carcinoma

-

This compound solution (2 mM)

-

Intravenous (i.v.) injection equipment

-

Tissue collection and processing equipment

-

Fluorescence imaging system for tissues

Procedure:

-

Animal Model: Utilize rats pre-treated with DEN to induce hepatic carcinoma.[1][2]

-

This compound Administration: Administer this compound (2 mM) via intravenous injection at 1-24 hours after DEN administration.[1]

-

Tissue Collection: At desired time points (e.g., 1 hour post-injection), collect plasma and liver tissue samples.[1]

-

Fluorescence Analysis: Measure the fluorescence intensity in the collected plasma and liver tissue to detect the generation of lipid radicals.[1]

Applications in Drug Development

This compound is not only a diagnostic tool but also holds therapeutic potential. The lipid radical scavenging moiety of this compound has been shown to decrease markers of inflammation, apoptosis, and oxidative stress.[2] In a rat model of hepatic carcinoma, this compound administration not only detected lipid radical generation within an hour of DEN administration but also led to a reduction in liver tumor development at 12 weeks.[2]

This dual functionality makes this compound a valuable asset in drug development for:

-

Target Validation: Confirming the role of lipid peroxidation in disease pathology.

-

Screening: Identifying and evaluating novel antioxidant and anti-inflammatory compounds.

-

Pharmacodynamic Studies: Assessing the in vivo efficacy of drugs targeting oxidative stress pathways.

Conclusion

This compound represents a significant advancement in the study of lipid peroxidation. Its high sensitivity, selectivity, and "turn-on" fluorescence mechanism provide researchers with a powerful tool to directly visualize and quantify lipid radical formation in real-time. The detailed protocols and understanding of its core principles outlined in this guide will enable scientists and drug development professionals to effectively utilize this compound to unravel the complex roles of lipid radicals in health and disease, and to accelerate the discovery of new therapeutic interventions.

References

NBD-Pen: A Technical Guide to its Applications in Cellular Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD-Pen (2,2,6-trimethyl-4-(4-nitrobenzo[1][2][3]oxadiazol-7-ylamino)-6-pentylpiperidine-1-oxyl) is a highly sensitive and specific fluorescent probe designed for the detection of lipid radicals in living cells.[3] Its "turn-on" fluorescence mechanism, where it becomes fluorescent upon reacting with lipid radicals, makes it an invaluable tool for studying oxidative stress and related cellular processes.[4][5] This technical guide provides an in-depth overview of this compound's applications in cellular biology, focusing on its role in investigating lipid peroxidation, ferroptosis, and associated signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and drug development.

Core Mechanism and Applications

This compound's primary function is to detect lipid-derived radicals, which are key initiators of lipid peroxidation.[4] This process is implicated in a variety of cellular responses and pathologies, including inflammation, apoptosis, and a form of programmed cell death known as ferroptosis.[3][4] this compound is highly selective for lipid radicals over other reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), hypochlorite (B82951) (ClO⁻), and superoxide (B77818) (O₂⁻∙).[2]

The core structure of this compound consists of a nitroxide radical moiety, which reacts with lipid radicals, and a nitrobenzoxadiazole (NBD) fluorophore. In its native state, the fluorescence of the NBD group is quenched by the nitroxide radical. Upon reaction with a lipid radical, the nitroxide is reduced, leading to a significant increase in fluorescence intensity, thus providing a "turn-on" signal for detection.[3]

Data Summary

The following tables summarize quantitative data from key studies utilizing this compound for the detection of lipid peroxidation and the assessment of cellular responses.

Table 1: In Vitro Experimental Parameters for this compound

| Parameter | Cell Line | Concentration | Inducer/Treatment | Incubation Time | Observation | Reference(s) |

| This compound Concentration | Calu-1 | 2 µM | RSL3 (0.1 µM) | 3 hours | Visualization of lipid peroxidation | [1] |

| This compound Concentration | Calu-1 | 10 µM | RSL3 (0.1 µM) | 20 minutes | Detection of this compound radical adducts | [1] |

| This compound Concentration | Hepa1-6 | 1 µM | Diethylnitrosamine (DEN) (30 mM) | 10 min (this compound), 20 min (DEN) | Visualization of intracellular lipid radicals | [2] |

| This compound Concentration | H9C2 | Not specified | BSO (100 µM) + PCOOH (20 µM) | 12 hours (BSO), 1 hour (PCOOH) | Increased cellular lipid radical imaging | [6] |

Table 2: In Vivo Experimental Parameters for this compound

| Parameter | Animal Model | Dosage | Administration Route | Time After Administration | Observation | Reference(s) |

| This compound Dosage | Rat model of hepatic carcinoma | 2 mM | Intravenous (i.v.) | 1-24 hours after DEN | Increased fluorescence in plasma and liver | [2] |

| This compound Dosage | Iron-overloaded mouse model | 2 mM | Intravenous (i.v.) | 1-24 hours after iron dextran | Increased fluorescence in LDL | [2] |

Signaling Pathways

This compound is a tool to visualize a key event—lipid peroxidation—within a larger signaling cascade, rather than being an active participant in the pathway itself. Its primary application in recent research has been in the study of ferroptosis, a form of iron-dependent regulated cell death driven by lipid peroxidation.

Ferroptosis Signaling Pathway

Ferroptosis is initiated by the accumulation of lipid peroxides, a process that can be triggered by the inhibition of glutathione (B108866) peroxidase 4 (GPX4) or by an overload of iron. The detection of lipid radicals by this compound provides a direct readout of the central event in this pathway.

Caption: this compound detects lipid ROS, a key step in the ferroptosis signaling cascade.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Live-Cell Imaging of Lipid Peroxidation

This protocol is adapted from methodologies used in the study of ferroptosis.[1][2]

1. Cell Preparation: a. Plate cells (e.g., Calu-1 or Hepa1-6) on glass-bottom dishes suitable for live-cell imaging. b. Culture cells to 60-80% confluency in the appropriate growth medium.

2. This compound Stock Solution Preparation: a. Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[2] b. Store the stock solution at -20°C or -80°C, protected from light.

3. Cell Labeling and Treatment: a. On the day of the experiment, wash the cells twice with pre-warmed, serum-free, phenol (B47542) red-free medium.[2] b. Prepare a working solution of this compound (e.g., 1-10 µM) in the imaging medium. c. Incubate the cells with the this compound working solution for 10-30 minutes at 37°C. d. To induce lipid peroxidation, add the desired agent (e.g., 0.1 µM RSL3 or 30 mM DEN) to the cells and incubate for the desired time (e.g., 20 minutes to 3 hours).[1][2]

4. Imaging: a. Wash the cells three times with pre-warmed imaging medium to remove unbound probe. b. Immediately image the cells using a confocal microscope equipped with an environmental chamber (37°C, 5% CO₂). c. Use an excitation wavelength of approximately 470 nm and collect emission at around 530 nm.[2][5] Specific filter sets for GFP or FITC are generally suitable.

Caption: Workflow for live-cell imaging of lipid peroxidation using this compound.

Protocol 2: In Vivo Detection of Lipid Radicals in a Mouse Model

This protocol is a general guide based on in vivo studies.[2]

1. Animal Model Preparation: a. Utilize an appropriate animal model for the disease under investigation (e.g., a diethylnitrosamine-induced model of hepatic carcinoma or an iron-overloaded model).

2. This compound Solution Preparation: a. Prepare a sterile solution of this compound for injection. The solvent and concentration will need to be optimized for in vivo use and animal safety. A concentration of 2 mM has been used in rats.[2]

3. Administration: a. Administer the this compound solution to the animals via an appropriate route, such as intravenous (i.v.) injection.[2]

4. Sample Collection and Analysis: a. At desired time points after administration (e.g., 1 to 24 hours), collect blood samples and/or tissues of interest.[2] b. Process the samples for fluorescence analysis. For blood, plasma can be isolated. For tissues, homogenization and extraction may be necessary. c. Measure the fluorescence intensity of the processed samples using a fluorometer with excitation at ~470 nm and emission at ~530 nm.

References

NBD-Pen: A Technical Guide to a High-Sensitivity Fluorescent Probe for Lipid Radicals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core features, benefits, and applications of NBD-Pen, a first-in-class fluorescent probe with high selectivity and sensitivity for the detection of lipid radicals. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols, and quantitative data to support its use in research and drug development.

Core Features and Benefits

This compound stands out as a powerful tool for investigating lipid peroxidation, a key process in various pathological conditions. Its unique properties offer significant advantages for researchers. This compound is the first fluorescence probe designed to specifically detect lipid-derived radicals with high selectivity over other reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), hypochlorite (B82951) (ClO⁻), superoxide (B77818) (O₂⁻•), and hydroxyl radicals (•OH).[1] This "turn-on" fluorescent probe exhibits low background fluorescence, which significantly increases upon reaction with lipid radicals, enabling direct visualization of these species in living cells.[1][2]

Beyond its detection capabilities, the lipid radical scavenging moiety of this compound has demonstrated therapeutic potential by decreasing markers of inflammation, apoptosis, and oxidative stress.[1][3][4][5] These characteristics make this compound a valuable instrument for studying disease models, including hepatic carcinoma, and for investigating cellular processes like ferroptosis.[1][6]

Quantitative Data

The following tables summarize the key quantitative specifications of this compound, providing essential information for experimental design and data interpretation.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 2,2,6-trimethyl-4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-6-pentyl-1-piperidinyloxy | [2] |

| CAS Number | 1955505-54-0 | [2] |

| Molecular Formula | C₁₉H₂₈N₅O₄ | [2] |

| Molecular Weight | 390.5 g/mol (also reported as 390.46 and 392.48) | [2][7][8][9] |

| Purity | ≥95% (mixture of isomers) | [2] |

| Appearance | Solid | [1] |

| Color | Orange to red | [9] |

| Solubility | Soluble in Methanol and DMSO | [2][10] |

Table 2: Spectroscopic Properties

| Property | Wavelength (nm) | Reference |

| Excitation (λex) | 470 (also reported as ~460 and 458) | [1][2][10] |

| Emission (λem) | 530 (also reported as 490-674 for imaging) | [1][2] |

Mechanism of Action: A Turn-On Fluorescence Response

This compound's mechanism relies on a redox-based "turn-on" fluorescence system. In its native state, the nitroxide radical on the piperidine (B6355638) ring quenches the fluorescence of the attached nitrobenzoxadiazole (NBD) fluorophore through intramolecular quenching. Upon reacting with a lipid radical, the nitroxide is reduced, which alleviates this quenching effect. This reaction results in a significant increase in fluorescence intensity, allowing for the sensitive detection of lipid radicals.

Caption: this compound's "turn-on" fluorescence mechanism upon reaction with a lipid radical.

Signaling Pathway: Role in Mitigating Oxidative Stress

The interaction of this compound with lipid radicals initiates a cascade of events that can lead to the reduction of cellular damage. By scavenging these reactive species, this compound helps to mitigate oxidative stress and its downstream consequences, such as inflammation and apoptosis.

Caption: this compound's role in mitigating oxidative stress by scavenging lipid radicals.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound. The following protocols are based on established procedures.[1]

In Vitro Detection of Lipid Radicals in Cell Culture

This protocol outlines the steps for visualizing intracellular lipid radicals in living cells.

Materials:

-

This compound

-

Anhydrous DMSO

-

Serum-free cell culture medium or PBS

-

Cultured cells (e.g., Hepa1-6)

-

Inducing agent (e.g., Diethylnitrosamine - DEN)

-

Confocal laser-scanning microscope

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -80°C for up to 6 months or -20°C for up to 1 month, protected from light.[1]

-

Working Solution Preparation: On the day of the experiment, dilute the stock solution to a working concentration of 1-10 µM in preheated serum-free cell culture medium or PBS. The optimal concentration should be determined based on the specific cell type and experimental conditions.[1][10]

-

Cell Preparation: Discard the cell culture medium and rinse the cells three times with PBS.[1]

-

This compound Labeling: Add the this compound working solution (e.g., 1 µM) to the cells and incubate for 10-30 minutes at 37°C.[1][10]

-

Induction of Lipid Radicals: Add the inducing agent (e.g., 30 mM DEN) to the cells.[1]

-

Fluorescence Imaging: Immediately perform fluorescence imaging using a confocal laser-scanning microscope at 37°C in a humidified atmosphere of 5% CO₂.[1] Use an excitation wavelength of ~458-470 nm and collect emission at ~530 nm (or within a range of 490-674 nm).[1][2]

Caption: Experimental workflow for in vitro detection of lipid radicals using this compound.

In Vivo Detection of Lipid Radicals in an Animal Model

This protocol provides a general guideline for using this compound in animal models to detect lipid radical generation.

Materials:

-

This compound

-

Vehicle for injection (e.g., saline, DMSO/saline mixture)

-

Animal model (e.g., rats or mice)

-

Inducing agent (e.g., DEN or iron dextran)

-

Instrumentation for in vivo imaging or sample collection and analysis

Procedure:

-

Animal Model Preparation: Acclimatize animals and induce the disease model as required (e.g., administration of DEN or iron dextran).[1]

-

This compound Administration: Administer this compound intravenously (i.v.) at a suitable dose (e.g., 2 mM). The timing of administration can be varied relative to the induction of the insult.[1]

-

Sample Collection and Analysis: At specified time points after this compound administration (e.g., 1-24 hours), collect blood plasma and tissue samples (e.g., liver).[1]

-

Fluorescence Measurement: Measure the fluorescence intensity in the collected samples to assess the level of lipid radical generation.[1]

Note: All animal experiments should be conducted in accordance with relevant institutional and national guidelines for animal care and use.

Conclusion

This compound is a highly valuable and versatile tool for the detection and investigation of lipid radicals in biological systems. Its high sensitivity, selectivity, and "turn-on" fluorescence mechanism make it ideal for a wide range of applications in cell biology, pharmacology, and drug discovery. The added benefit of its radical-scavenging properties opens up avenues for therapeutic research. This guide provides the foundational knowledge and protocols to effectively integrate this compound into your research endeavors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluorescence probes to detect lipid-derived radicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. medkoo.com [medkoo.com]

- 8. This compound|COA [dcchemicals.com]

- 9. This compound | 脂质自由基荧光探针 | MCE [medchemexpress.cn]

- 10. This compound | TargetMol [targetmol.com]

NBD-Pen: A Technical Guide for Real-Time Imaging of Lipid Radicals

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of NBD-Pen, a fluorescent probe for the real-time imaging of lipid radicals. It covers the core principles of this compound, its mechanism of action, quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.

Introduction

Lipid peroxidation, a process initiated by the attack of reactive oxygen species on lipids, generates highly reactive lipid radicals. These radicals are implicated in numerous pathological conditions, including inflammation, neurodegenerative diseases, and ferroptosis, a form of iron-dependent programmed cell death. The ability to detect and monitor lipid radicals in real-time within living systems is crucial for understanding disease mechanisms and for the development of novel therapeutics. This compound is a "turn-on" fluorescent probe specifically designed for the sensitive and selective detection of lipid radicals in live cells and in vivo models.[1][2][3] Its unique mechanism allows for the direct visualization of lipid radical generation, providing valuable insights into the spatiotemporal dynamics of lipid peroxidation.[1]

Mechanism of Action

This compound's functionality is based on a radical-trapping mechanism. The probe consists of a nitroxide radical moiety linked to a nitrobenzoxadiazole (NBD) fluorophore. In its native state, the nitroxide radical quenches the fluorescence of the NBD group. Upon reaction with a lipid radical, the nitroxide moiety is converted to a stable alkoxyamine, which eliminates the quenching effect and results in a significant "turn-on" of fluorescence.[2][4] This process is highly selective for lipid radicals over other reactive oxygen species.[2][5]

Caption: Mechanism of this compound fluorescence activation.

Quantitative Data

Here is a summary of the key photophysical and chemical properties of this compound.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~470 nm | [2][5] |

| Emission Maximum (λem) | ~530 nm | [2][5] |

| Quantum Yield (Φ) - Reacted | 0.88 | [4] |

| Molar Extinction Coefficient (ε) | Not available | |

| Second-order reaction rate with carbon-centered radicals | 10⁸ to 10⁹ M⁻¹s⁻¹ | [4] |

Experimental Protocols

General Workflow for Live-Cell Imaging

This workflow outlines the key steps for using this compound to visualize lipid radicals in cultured cells.

Caption: General workflow for this compound live-cell imaging.

Detailed Protocol for Imaging Lipid Radicals in Ferroptosis

This protocol provides a step-by-step guide for inducing ferroptosis and imaging the subsequent generation of lipid radicals using this compound.

Materials:

-

Cells of interest (e.g., Calu-1 cells)

-

Complete cell culture medium

-

Glass-bottom imaging dishes

-

This compound

-

DMSO (anhydrous)

-

Ferroptosis inducer (e.g., RSL3)

-

Ferroptosis inhibitor (e.g., Liproxstatin-1, serving as a negative control)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope with appropriate filter sets (e.g., for GFP/FITC)

Procedure:

-

Cell Seeding:

-

Seed cells onto glass-bottom imaging dishes at a density that will ensure they reach 60-80% confluency on the day of the experiment.

-

Incubate the cells under standard culture conditions (e.g., 37°C, 5% CO₂).

-

-

Preparation of Reagents:

-

Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Store at -20°C, protected from light.

-

Prepare stock solutions of the ferroptosis inducer (e.g., RSL3) and inhibitor (e.g., Liproxstatin-1) in DMSO.

-

-

Induction of Ferroptosis and Probe Loading:

-

On the day of the experiment, prepare a working solution of this compound (e.g., 2 µM) and the ferroptosis inducer (e.g., 0.1 µM RSL3) in the cell culture medium.[6] For control experiments, prepare a medium with the ferroptosis inhibitor (e.g., 1 µM Liproxstatin-1) in addition to the inducer and this compound.[6]

-

Remove the existing culture medium from the cells.

-

Add the medium containing this compound and the respective treatments (inducer, inducer + inhibitor, or vehicle control) to the cells.

-

Incubate the cells for the desired time (e.g., 3 hours) under standard culture conditions.[6]

-

-

Live-Cell Imaging:

-

Following incubation, gently wash the cells twice with pre-warmed PBS to remove any excess probe and reagents.

-

Add fresh, pre-warmed culture medium or PBS to the cells for imaging.

-

Image the cells using a fluorescence microscope. For this compound, use an excitation wavelength of approximately 470 nm and an emission wavelength of approximately 530 nm.[2][5]

-

Acquire images from multiple fields of view for each condition.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of the this compound signal in the captured images using appropriate software (e.g., ImageJ).

-

Compare the fluorescence intensity between the different treatment groups (control, ferroptosis inducer, and inducer + inhibitor) to assess the level of lipid radical generation.

-

Signaling Pathway Visualization

This compound is a valuable tool for investigating signaling pathways that involve lipid peroxidation, such as ferroptosis. The diagram below illustrates a simplified representation of the ferroptosis pathway and the point at which this compound can be used for detection.

Caption: Simplified ferroptosis pathway showing this compound's point of detection.

Conclusion

This compound is a powerful and highly specific fluorescent probe that enables the real-time visualization of lipid radicals in living systems. Its "turn-on" fluorescence mechanism provides a high signal-to-noise ratio, making it an ideal tool for studying the role of lipid peroxidation in various physiological and pathological processes. The detailed protocols and data presented in this guide offer a solid foundation for researchers, scientists, and drug development professionals to effectively utilize this compound in their investigations, ultimately contributing to a deeper understanding of lipid radical biology and the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for NBD-Pen in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of NBD-Pen, a highly sensitive and specific fluorescent probe for the detection of lipid radicals in live cells. Its "turn-on" fluorescence mechanism upon reaction with lipid radicals makes it a valuable tool for studying oxidative stress, ferroptosis, and related pathological conditions.

Introduction to this compound

This compound (2,2,6-trimethyl-4-(4-nitrobenzo[1][2][3]oxadiazol-7-ylamino)-6-pentylpiperidine-1-oxyl) is the first fluorescent probe developed for the direct detection of lipid radicals in living cells with high selectivity and sensitivity.[1] Unlike conventional fluorescent probes, this compound exhibits a "turn-on" fluorescence signal upon reacting with lipid radicals, minimizing background fluorescence and enhancing detection accuracy.[1][4] This probe is highly selective for lipid-derived radicals over other reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂), hypochlorite (B82951) (ClO⁻), superoxide (B77818) (O₂⁻∙), and hydroxyl radicals (∙OH).[1][5] The lipid radical scavenging properties of this compound also allow it to mitigate inflammation, apoptosis, and oxidative stress, making it a potential therapeutic agent.[1][4]

Mechanism of Action

The functionality of this compound is based on a redox-mediated "turn-on" fluorescence mechanism. In its native state, the nitroxide radical moiety of this compound quenches the fluorescence of the NBD (nitrobenzoxadiazole) fluorophore. Upon reaction with lipid radicals, the nitroxide is reduced, which eliminates the quenching effect and results in a significant increase in fluorescence intensity. This direct detection mechanism provides real-time imaging of lipid radical generation in living systems.

Figure 1: this compound mechanism of action for detecting lipid radicals.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for using this compound in live-cell imaging experiments.

Table 1: this compound Probe Specifications

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 470 nm | [1][5] |

| Emission Wavelength (λem) | 530 nm | [1][5] |

| Recommended Stock Solution | 10 mM in anhydrous DMSO | [1] |

| Recommended Working Solution | 1-10 µM in serum-free medium or PBS | [1] |

| Storage | -20°C for long-term storage | [5] |

Table 2: In Vitro Experimental Parameters

| Cell Line Example | Inducer (Concentration) | This compound (Concentration, Time) | Co-stains (Concentration) | Reference |

| Hepa1-6 | Diethylnitrosamine (DEN) (30 mM) | 1 µM, 10 min | Hoechst 33342 (1 µM) | [1] |

| Calu-1 | RSL3 (0.1 µM) | 2 µM, 3 h | LysoTracker Red DND-99, Hoechst 33342 | [2] |

| Calu-1 | RSL3 (0.1 µM) | 10 µM, 20 min | - | [2] |

Table 3: In Vivo Experimental Parameters

| Animal Model | Administration Route | This compound Dosage | Imaging Time Post-administration | Reference |

| Rat (Hepatic Carcinoma Model) | Intravenous (i.v.) | 2 mM | 1-24 hours | [1] |

| Mouse (Iron Overload Model) | Intravenous (i.v.) | 2 mM | 1-24 hours (peak at 2 hours) | [1] |

Experimental Protocols

In Vitro Live-Cell Imaging of Lipid Radicals

This protocol details the steps for detecting intracellular lipid radicals in cultured cells using this compound.

Materials:

-

This compound probe

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Serum-free cell culture medium (phenol red-free recommended)

-

Cultured cells (e.g., Hepa1-6, Calu-1)

-

Inducer of lipid peroxidation (e.g., Diethylnitrosamine (DEN), RSL3)

-

Confocal laser-scanning microscope

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[1]

-

Store the stock solution at -20°C, protected from light.

-

-

Preparation of this compound Working Solution:

-

On the day of the experiment, dilute the 10 mM stock solution to a final working concentration of 1-10 µM in pre-warmed serum-free cell culture medium or PBS.[1] The optimal concentration should be determined for each cell type and experimental condition.

-

-

Cell Preparation:

-

Culture cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy until they reach the desired confluency.

-

Before staining, discard the culture medium and wash the cells three times with PBS.[1]

-

-

Induction of Lipid Peroxidation (Optional):

-

This compound Staining:

-

Add the this compound working solution to the cells and incubate for a period ranging from 10 minutes to 3 hours at 37°C in a humidified atmosphere with 5% CO₂.[1][2] Incubation time should be optimized for each experiment.

-

For example, incubate Hepa1-6 cells with 1 µM this compound for 10 minutes before adding the inducer.[1]

-

Alternatively, co-treat Calu-1 cells with 2 µM this compound and 0.1 µM RSL3 for 3 hours.[2]

-

-

Fluorescence Imaging:

-

After incubation, wash the cells with PBS to remove excess probe.

-

Perform fluorescence imaging immediately using a confocal laser-scanning microscope.[1]

-

Use an excitation wavelength of approximately 470 nm and detect the emission at around 530 nm for this compound.[1][5] Specific laser lines, such as a 458 nm laser for excitation, can also be used, with emission collected between 490-674 nm.[1]

-

For co-staining with nuclear dyes like Hoechst 33342, use an excitation of ~405 nm and collect emission between 410-505 nm.[1]

-

Figure 2: Experimental workflow for in vitro live-cell imaging with this compound.

In Vivo Imaging of Lipid Radicals in Animal Models

This protocol provides a general guideline for using this compound to detect lipid radical generation in animal models.

Materials:

-

This compound

-

Vehicle for injection (e.g., sterile saline with appropriate solubilizing agents)

-

Animal model of interest (e.g., rat model of hepatic carcinoma, mouse model of iron overload)

-

Imaging system capable of in vivo fluorescence detection

Procedure:

-

Preparation of this compound for Injection:

-

Prepare a sterile solution of this compound at the desired concentration (e.g., 2 mM) in a suitable vehicle for intravenous administration.[1]

-

-

Animal Preparation and Induction of Disease Model:

-